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Compound of Interest

Compound Name: 5-Hydroxyphthalide

Cat. No.: B1296833 Get Quote

An In-depth Technical Guide to the Characterization of 5-Hydroxyphthalide

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Hydroxyphthalide (CAS 55104-35-3), also known as 5-hydroxyisobenzofuran-1(3H)-one, is

a heterocyclic compound with a lactone and a phenol functional group. Its structure suggests

potential as a versatile building block in medicinal chemistry and materials science. This guide

provides a comprehensive overview of the essential physicochemical properties and a detailed

exposition of the analytical methodologies required for the unambiguous characterization of 5-
Hydroxyphthalide. The protocols herein are designed to be self-validating, emphasizing the

causality behind experimental choices to ensure scientific rigor and reproducibility. We will

cover its synthesis and purification, followed by a multi-technique approach to structural

elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR)

Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid

Chromatography (HPLC), and Thermal Analysis.

Introduction and Physicochemical Properties
5-Hydroxyphthalide belongs to the phthalide class of compounds, which are bicyclic

structures containing a fused benzene ring and a γ-lactone ring. The addition of a hydroxyl

group at the 5-position introduces a phenolic character, significantly influencing its chemical
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reactivity and potential biological interactions. A thorough understanding of its fundamental

properties is the first step in any research or development endeavor.

Chemical Structure
Caption: Chemical Structure of 5-Hydroxyphthalide.

Physicochemical Data Summary
The fundamental properties of 5-Hydroxyphthalide are summarized below. These values are

critical for selecting appropriate solvents, predicting stability, and designing experimental

conditions.

Property Value Source(s)

CAS Number 55104-35-3 [1][2]

Molecular Formula C₈H₆O₃ [1][3]

Molecular Weight 150.13 g/mol [1][3]

IUPAC Name
5-hydroxy-2-benzofuran-1(3H)-

one
[3]

Synonyms
5-hydroxyisobenzofuran-1(3H)-

one
[1][4]

Melting Point 223-224 °C [5]

Boiling Point 435.1 ± 45.0 °C (Predicted) [5]

Density 1.436 ± 0.06 g/cm³ (Predicted) [5]

pKa
8.05 (Predicted, Acidic -

Phenolic OH)
[5]

Synthesis and Purification Workflow
A reliable synthesis is paramount for obtaining high-purity material for characterization and

subsequent studies. While various synthetic routes may exist, a plausible and robust approach

involves the selective reduction of 4-hydroxyphthalic anhydride. This precursor is the more
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stable tautomer of 3-hydroxyphthalic anhydride.[6] The reduction of one carbonyl group of the

anhydride to a methylene group forms the lactone ring of the phthalide.[7][8]

Start: 4-Hydroxyphthalic Anhydride

Reagents:
- Zinc Dust (Zn)

- Acetic Acid (AcOH)
- Hydrochloric Acid (HCl)

Selective Reduction

Aqueous Workup:
1. Quench Reaction

2. Filter to remove excess Zn
3. Extract with Ethyl Acetate

Purification

Recrystallization from
Ethanol/Water

Silica Gel Chromatography
(if necessary)

Characterization Product:
Pure 5-Hydroxyphthalide

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and purification of 5-Hydroxyphthalide.

Experimental Protocol: Synthesis
Causality: This procedure adapts the classical method of reducing a phthalic anhydride to a

phthalide.[7] Zinc powder in an acidic medium is a cost-effective and moderately strong

reducing agent capable of selectively reducing one carbonyl of the anhydride to a methylene

group without affecting the aromatic ring or the phenolic hydroxyl. Acetic acid serves as the

solvent, while HCl activates the zinc and provides the necessary protons.

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and thermometer, add 4-hydroxyphthalic anhydride (1.0 eq).

Dissolution: Add glacial acetic acid (approx. 10 volumes) and stir to dissolve the anhydride.

Addition of Reductant: In small portions, carefully add zinc dust (2.0-2.5 eq) to the stirred

solution. The addition may be exothermic.

Reaction: Add concentrated hydrochloric acid (2.0 eq) dropwise. Heat the reaction mixture to

80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Workup: Cool the mixture to room temperature. Filter through a pad of celite to remove

unreacted zinc.
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Extraction: Transfer the filtrate to a separatory funnel and dilute with water (20 volumes).

Extract the aqueous phase three times with ethyl acetate.

Washing: Combine the organic extracts and wash sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification
Causality: Recrystallization is the primary method for purifying solid organic compounds. The

choice of an ethanol/water solvent system is based on the principle that the compound should

be soluble in the hot solvent (ethanol) and insoluble in the cold co-solvent (water), allowing for

the formation of high-purity crystals upon cooling.

Dissolution: Dissolve the crude 5-Hydroxyphthalide in a minimum amount of hot ethanol.

Crystallization: Slowly add hot water dropwise until the solution becomes faintly turbid.

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of

cold ethanol/water mixture.

Drying: Dry the crystals under vacuum to a constant weight. Assess purity via HPLC and

melting point analysis.

Comprehensive Characterization Strategy
A multi-faceted analytical approach is essential for the definitive characterization of 5-
Hydroxyphthalide. This ensures confirmation of the chemical structure, establishes purity, and

provides data critical for regulatory submission and further research.
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Caption: A logical flowchart for the comprehensive characterization of 5-Hydroxyphthalide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic

molecules. It provides information about the chemical environment, connectivity, and number of

different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.[9]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆): Solvent Choice: DMSO-d₆ is selected because

it readily dissolves polar compounds and its acidic proton impurity peak does not overlap with

most signals. Crucially, the phenolic -OH proton is often observable as a broad singlet in this

solvent.
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¹H NMR
Predicted Shift
(δ, ppm)

Multiplicity Integration Assignment

H-a ~10.0 - 11.0 br s 1H Phenolic OH

H-b ~7.6 - 7.8 d 1H
Ar-H (ortho to

C=O)

H-c ~7.0 - 7.2 d 1H Ar-H

H-d ~6.9 - 7.1 dd 1H Ar-H

H-e ~5.2 - 5.4 s 2H -CH₂-

¹³C NMR Predicted Shift (δ, ppm) Assignment

C-1 ~170 - 172 C=O (Lactone)

C-2 ~160 - 162 C-OH (Aromatic)

C-3 ~150 - 152 C (Aromatic Quaternary)

C-4 ~126 - 128 CH (Aromatic)

C-5 ~122 - 124 C (Aromatic Quaternary)

C-6 ~118 - 120 CH (Aromatic)

C-7 ~110 - 112 CH (Aromatic)

C-8 ~68 - 70 -CH₂-

Note: Predictions are based on standard chemical shift tables and additivity rules.[10][11][12]

[13] Actual values may vary.

Protocol: NMR Data Acquisition

Sample Preparation: Accurately weigh 5-10 mg of purified 5-Hydroxyphthalide and dissolve

it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Use a standard single-pulse experiment. Ensure an adequate number

of scans (typically 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger

number of scans will be required (typically 1024 or more) due to the low natural abundance

of ¹³C.

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the

spectra using the TMS signal. Integrate the ¹H signals and assign all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific frequencies corresponding to bond

vibrations (stretching, bending).[14][15]

Expected Characteristic Absorption Bands:

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400 - 3200 Strong, Broad O-H Stretch Phenolic -OH

3100 - 3000 Medium, Sharp C-H Stretch Aromatic C-H

~1740 - 1720 Strong, Sharp C=O Stretch γ-Lactone (strained)

~1610, ~1480 Medium-Weak C=C Stretch Aromatic Ring

1300 - 1200 Strong C-O Stretch Aryl-O (Phenol)

1100 - 1000 Strong C-O Stretch Lactone Ester

Protocol: FTIR Data Acquisition (ATR Method)

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a

background spectrum of the empty accessory.
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Sample Application: Place a small amount of the solid, dry 5-Hydroxyphthalide powder onto

the ATR crystal.

Data Collection: Apply pressure using the anvil to ensure good contact. Collect the sample

spectrum over the range of 4000-400 cm⁻¹.

Analysis: The instrument software will automatically ratio the sample scan against the

background scan to produce the final absorbance or transmittance spectrum. Label the

significant peaks.

High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS provides an extremely accurate measurement of the mass-to-charge ratio

(m/z) of the molecular ion, allowing for the unambiguous determination of the elemental

composition. Tandem MS (MS/MS) experiments can be used to fragment the molecule and

analyze the resulting pieces, providing valuable structural information.[16][17]

Expected Mass Spectrometric Data:

Parameter Expected Value

Elemental Formula C₈H₆O₃

Exact Mass 150.0317

[M+H]⁺ (ESI+) 151.0390

[M-H]⁻ (ESI-) 149.0244

Major Fragments
m/z 122 (loss of CO), m/z 94 (loss of CO from

122)

Protocol: LC-MS Data Acquisition

Sample Preparation: Prepare a dilute solution of 5-Hydroxyphthalide (~10-50 µg/mL) in a

suitable solvent like methanol or acetonitrile.

Chromatography: Inject the sample into a Liquid Chromatography system equipped with a

C18 column. Use a simple isocratic or gradient mobile phase (e.g., water/acetonitrile with
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0.1% formic acid) to deliver the analyte to the mass spectrometer.

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g.,

Orbitrap or TOF) equipped with an Electrospray Ionization (ESI) source operating in both

positive and negative ion modes.

Data Acquisition: Acquire full scan data to determine the accurate mass of the parent ion.

Perform a data-dependent MS/MS experiment to obtain fragmentation data.

Analysis: Compare the measured accurate mass to the theoretical mass to confirm the

elemental composition. Propose fragmentation pathways consistent with the observed

MS/MS spectrum.

Purity and Thermal Property Assessment
Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing

the purity of a compound by separating it from any impurities.[5][18] Differential Scanning

Calorimetry (DSC) is used to determine thermal properties like melting point and to confirm the

crystalline nature of the material.[19][20]

Protocol: HPLC Purity Analysis

System: An HPLC system with a UV detector.

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B

(Acetonitrile + 0.1% Trifluoroacetic Acid).

Flow Rate: 1.0 mL/min.

Detection: UV at 230 nm and 254 nm.

Procedure: Prepare a standard solution of ~0.5 mg/mL. Inject 10 µL and run the gradient.

Purity is determined by the area percentage of the main peak. A pure sample should exhibit

a single major peak (>98%).

Protocol: DSC Thermal Analysis
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Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and

seal it.

Instrumentation: Calibrate the DSC instrument for temperature and enthalpy.

Method: Heat the sample under a nitrogen atmosphere from 25 °C to 250 °C at a rate of 10

°C/min.

Analysis: The melting point (Tm) is determined from the peak of the endothermic event. A

sharp melting endotherm is indicative of a pure, crystalline compound.

Potential Biological and Chemical Significance
While comprehensive biological data for 5-Hydroxyphthalide is not widely published, its

structural motifs are present in various bioactive natural products and synthetic compounds.

Antioxidant Potential: The phenolic hydroxyl group is a well-known scavenger of free

radicals. This suggests that 5-Hydroxyphthalide could be investigated for antioxidant

properties, similar to other phenolic compounds like 5-hydroxymethylfurfural.[21]

Enzyme Inhibition: Phthalide and phthalimide structures are known to interact with various

enzymes. For instance, N-hydroxyphthalimide derivatives have been studied as catalysts

and bioactive agents.[22][23] The specific structure of 5-Hydroxyphthalide may lend itself to

the design of targeted enzyme inhibitors.

Synthetic Intermediate: As a bifunctional molecule (phenol and lactone), it serves as a

valuable starting material for synthesizing more complex molecules, such as

pharmaceuticals or polymers.[4][21]

Further research is required to experimentally validate these potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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